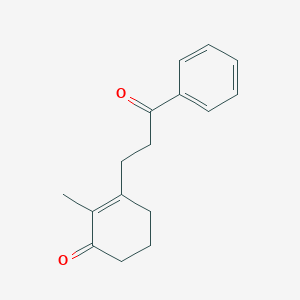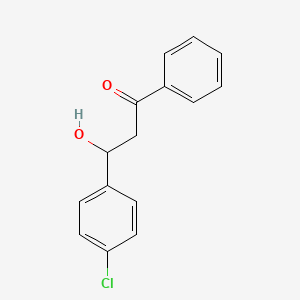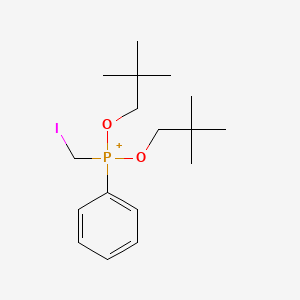
Bis(2,2-dimethylpropoxy)(iodomethyl)phenylphosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,2-dimethylpropoxy)(iodomethyl)phenylphosphanium is a chemical compound known for its unique structure and reactivity. It is a phosphonium salt that contains both iodomethyl and phenyl groups, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
The synthesis of Bis(2,2-dimethylpropoxy)(iodomethyl)phenylphosphanium typically involves the reaction of a phosphine with an alkyl halideThe reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained .
Analyse Chemischer Reaktionen
Bis(2,2-dimethylpropoxy)(iodomethyl)phenylphosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The iodomethyl group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Bis(2,2-dimethylpropoxy)(iodomethyl)phenylphosphanium has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It is used in the production of various chemicals and materials, including polymers and catalysts
Wirkmechanismus
The mechanism of action of Bis(2,2-dimethylpropoxy)(iodomethyl)phenylphosphanium involves its interaction with molecular targets such as enzymes and receptors. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The phenylphosphanium moiety can interact with aromatic residues in proteins, affecting their function and stability .
Vergleich Mit ähnlichen Verbindungen
Bis(2,2-dimethylpropoxy)(iodomethyl)phenylphosphanium can be compared with other similar compounds such as:
Bis(iodomethyl)benzene derivatives: These compounds have similar iodomethyl groups but lack the phosphonium moiety, making them less reactive in certain chemical reactions.
The uniqueness of this compound lies in its combination of iodomethyl and phenylphosphanium groups, which provide a distinct reactivity profile and a wide range of applications in various fields.
Eigenschaften
CAS-Nummer |
80845-33-6 |
|---|---|
Molekularformel |
C17H29IO2P+ |
Molekulargewicht |
423.3 g/mol |
IUPAC-Name |
bis(2,2-dimethylpropoxy)-(iodomethyl)-phenylphosphanium |
InChI |
InChI=1S/C17H29IO2P/c1-16(2,3)12-19-21(14-18,20-13-17(4,5)6)15-10-8-7-9-11-15/h7-11H,12-14H2,1-6H3/q+1 |
InChI-Schlüssel |
SKPBXGYMBMBVRI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CO[P+](CI)(C1=CC=CC=C1)OCC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-4-{[(naphthalen-1-yl)methyl]sulfanyl}-1H-imidazo[4,5-c]pyridine](/img/structure/B14420132.png)


![Pyridine, 2-[[1-(2,4-dimethylphenyl)ethyl]sulfonyl]-3-methyl-, 1-oxide](/img/structure/B14420147.png)
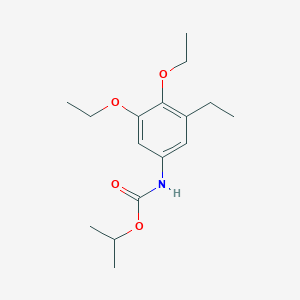
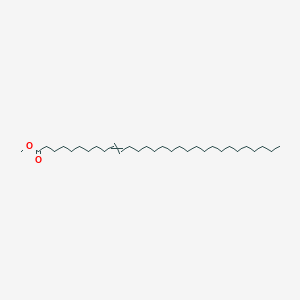
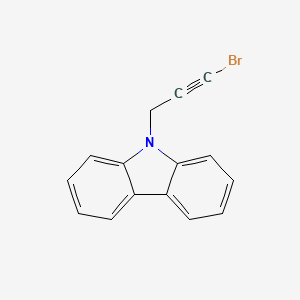
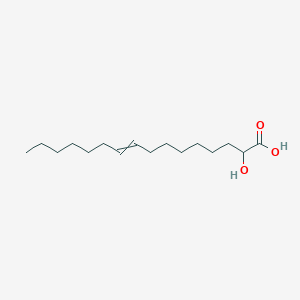
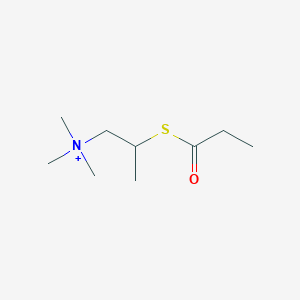
![(4aS,10bS)-2,4-Dimethyl-3,4,4a,5,6,10b-hexahydrobenzo[f]quinoline](/img/structure/B14420184.png)
